

Application Notes and Protocols: dCBP-1 in Combination Cancer Therapies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), dCBP-1 recruits the E3 ubiquitin ligase Cereblon (CRBN) to p300/CBP, leading to their ubiquitination and subsequent proteasomal degradation.[1] The degradation of p300/CBP leads to the suppression of oncogenic enhancer programs, most notably those driving MYC expression, resulting in potent anti-proliferative effects in various cancer models, particularly multiple myeloma.[1][2][3]

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating **dCBP-1** in combination with other cancer therapies. While direct combination studies with **dCBP-1** are emerging, the following sections are based on the well-documented effects of p300/CBP inhibitors, which provide a strong foundation for exploring the synergistic potential of **dCBP-1**.

I. Combination Therapy Rationales and Preclinical Evidence

dCBP-1 in Combination with Immunotherapy (Immune Checkpoint Blockade)



Rationale: The histone acetyltransferases p300/CBP play a crucial role in regulating the expression of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein that suppresses anti-tumor immunity.[4][5] p300/CBP can be recruited to the promoter of the CD274 gene (encoding PD-L1) by transcription factors such as IRF-1, leading to histone acetylation and subsequent PD-L1 expression.[4] By degrading p300/CBP, **dCBP-1** is hypothesized to reduce both intrinsic and IFN-y-induced PD-L1 expression on tumor cells, thereby enhancing the efficacy of anti-PD-L1/PD-1 immune checkpoint inhibitors.[4][5]

Preclinical Evidence with p300/CBP Inhibitors:

Cancer Model	p300/CBP Inhibitor	Combination Agent	Key Findings	Reference
Prostate Cancer (Syngeneic Model)	A485	Anti-PD-L1 Antibody	Dramatically enhanced the efficacy of PD-L1 blockade. Blocked both intrinsic and IFN- y-induced PD-L1 expression. Reduced exosomal PD-L1.	[4]

dCBP-1 in Combination with PARP Inhibitors

Rationale: p300/CBP are implicated in the regulation of DNA damage repair pathways, including homologous recombination (HR). Inhibition of p300/CBP has been shown to sensitize cancer cells to PARP inhibitors, which are effective in tumors with deficient DNA repair mechanisms. The combination of **dCBP-1** and a PARP inhibitor is expected to create a synthetic lethal interaction by simultaneously impairing two critical DNA repair pathways.

Preclinical Evidence with p300/CBP Inhibitors:



Cancer Model	p300/CBP Inhibitor	Combination Agent	Key Findings	Reference
Metastatic Castration- Resistant Prostate Cancer (mCRPC)	CCS1477	Olaparib (PARP Inhibitor)	Significantly more effective at reducing cell growth in 2D and 3D models compared to monotherapy. Increased expression of DNA damage markers, indicating delayed DNA damage repair.	[6]

II. Experimental ProtocolsCell Viability and Synergy Analysis

Objective: To determine the anti-proliferative effects of **dCBP-1** in combination with other therapies and to quantify synergistic interactions.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay[7][8][9]

- Cell Seeding: Seed cancer cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a dose matrix of **dCBP-1** and the combination agent (e.g., an anti-PD-L1 antibody or a PARP inhibitor) for a specified period (e.g., 72 hours). Include single-agent and vehicle controls.
- Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
 Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.



- Assay Procedure:
 - Equilibrate the cell plate to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Record luminescence using a plate reader.
- Synergy Analysis (Chou-Talalay Method):[10][11][12][13][14]
 - Calculate the fraction of affected cells (Fa) for each dose combination.
 - Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis of Protein Degradation and Pathway Modulation

Objective: To confirm the degradation of p300/CBP by **dCBP-1** and to assess the effects of combination treatment on downstream signaling pathways.

Protocol: Western Blotting[15]

- Cell Lysis: Treat cells with dCBP-1, the combination agent, or the combination for the
 desired time points. Lyse the cells in RIPA buffer supplemented with protease and
 phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
- Immunoblotting:



- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p300, CBP, H3K27ac, PARP,
 cleaved PARP, PD-L1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Objective: To demonstrate the **dCBP-1**-dependent interaction between p300/CBP and the E3 ligase component, Cereblon (CRBN).

Protocol: Co-Immunoprecipitation[16][17][18]

- Cell Treatment and Lysis: Treat cells with **dCBP-1** or a vehicle control for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer.
- Immunoprecipitation:
 - Pre-clear the cell lysates with Protein A/G agarose beads.
 - Incubate the pre-cleared lysates with an antibody against p300, CBP, or CRBN overnight at 4°C.
 - Add Protein A/G agarose beads to pull down the antibody-protein complexes.
- Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
- Elution and Western Blot Analysis: Elute the protein complexes from the beads and analyze the presence of co-immunoprecipitated proteins (p300/CBP and CRBN) by Western blotting.



Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

Objective: To assess the impact of **dCBP-1** on the acetylation of histone H3 at lysine 27 (H3K27ac), a key marker of active enhancers and promoters.

Protocol: Chromatin Immunoprecipitation[19][20][21][22]

- Cross-linking and Chromatin Shearing: Treat cells with dCBP-1. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.
- · Immunoprecipitation:
 - Incubate the sheared chromatin with an antibody specific for H3K27ac or a negative control IgG overnight at 4°C.
 - Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
- Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads and reverse the cross-links.
- DNA Purification: Purify the immunoprecipitated DNA.
- Analysis (qPCR or ChIP-seq):
 - qPCR: Quantify the enrichment of specific gene promoters (e.g., MYC or CD274) in the immunoprecipitated DNA relative to input DNA.
 - ChIP-seq: Prepare a sequencing library from the purified DNA and perform highthroughput sequencing to analyze H3K27ac levels genome-wide.

III. Visualizations Signaling Pathways and Experimental Workflows

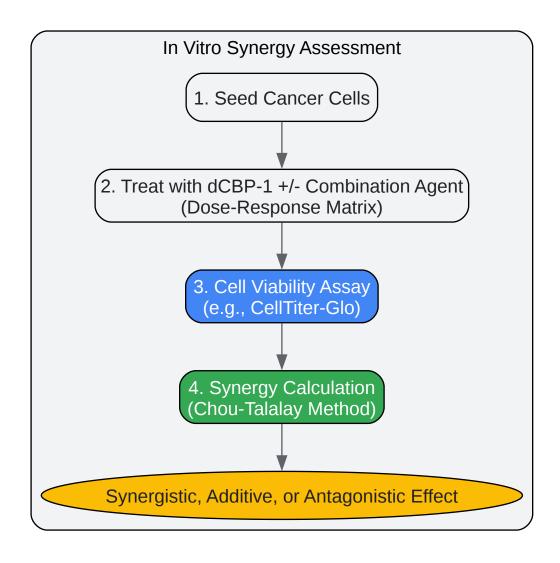




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Caption: Mechanism of action of ${ t dCBP-1}$ leading to tumor cell apoptosis.

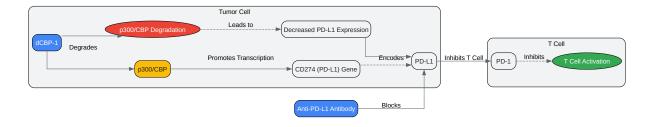




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Caption: Experimental workflow for assessing in vitro synergy.





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Caption: **dCBP-1** and anti-PD-L1 combination therapy signaling pathway.

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Methodological & Application





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